molecular formula C21H21N3O4S B2503213 [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate CAS No. 851127-48-5

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate

Cat. No. B2503213
CAS RN: 851127-48-5
M. Wt: 411.48
InChI Key: NPZWXIXBMBAQPM-UHFFFAOYSA-N
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Description

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate is not fully understood. However, studies have suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate has various biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, inhibiting the proliferation of cancer cells, and inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate is its high stability, which makes it suitable for use in various lab experiments. However, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate, including:
1. Further studies on its potential applications as an anti-inflammatory and anti-cancer agent.
2. Investigation of its potential use as a catalyst in various reactions.
3. Synthesis of new derivatives with improved properties.
4. Studies on its potential environmental applications.
In conclusion, [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate is a chemical compound that has shown great potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of study that can lead to new discoveries and innovations.

Synthesis Methods

The synthesis of [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate involves the reaction of 2-nitrothiophenol with ethyl 2,3-dimethyl-2-butenoate, followed by the reaction of the resulting product with 3-methyl-1-phenyl-1H-pyrazol-5-amine and benzoic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. In material science, it has been used for the synthesis of new materials with improved properties. In environmental science, it has been studied for its potential use as a catalyst in various reactions.

properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-14-18(29-17-13-9-8-12-16(17)24(26)27)19(23(22-14)21(2,3)4)28-20(25)15-10-6-5-7-11-15/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZWXIXBMBAQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate

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